Carboxyamidotriazole - 99519-84-3

Carboxyamidotriazole

Catalog Number: EVT-262851
CAS Number: 99519-84-3
Molecular Formula: C17H12Cl3N5O2
Molecular Weight: 424.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carboxyamidotriazole (CAI) is a synthetic, small molecule originally developed as a potential anti-cancer agent. [, , , ] It belongs to a class of compounds known as calcium channel blockers, specifically targeting non-voltage-gated calcium channels. [, , , ] CAI has been extensively studied for its role in inhibiting cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells) in various in vitro and in vivo models. [, , , ] Beyond its anticancer properties, CAI has also demonstrated potential in modulating inflammatory responses. [, , ]

Molecular Structure Analysis

The molecular structure of CAI consists of a triazole ring substituted with a carboxamide group and a complex benzyl group. [] The exact structural details and data, such as bond lengths and angles, are not provided in the analyzed literature.

Mechanism of Action

CAI primarily acts by binding to and inhibiting non-voltage-gated calcium channels, disrupting calcium ion (Ca2+) influx into cells and Ca2+ release from intracellular stores. [, , , , ] This disruption of Ca2+ homeostasis interferes with several calcium-dependent intracellular signaling pathways, including those involved in cell proliferation, angiogenesis, and inflammation. [, , , , , ] Specifically, CAI has been shown to:

  • Inhibit Vascular Endothelial Growth Factor (VEGF) signaling, a key pathway involved in angiogenesis. [, , ]
  • Inhibit Phosphoinositide 3-kinase (PI3K) activity, another crucial signaling pathway implicated in cell growth and survival. [, ]
  • Modulate the expression of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), suggesting its potential in treating inflammatory conditions. [, , , , ]
Applications
  • Cancer Research: CAI has been extensively studied for its potential as an anti-cancer agent, demonstrating activity against various cancer types in both in vitro and in vivo models. [, , , ] Its anti-angiogenic properties, by inhibiting VEGF signaling, make it a promising candidate for targeting tumor vasculature. [, , ] Moreover, its capacity to inhibit cell proliferation and invasion, potentially through interfering with PI3K signaling, further supports its potential in cancer therapy. [, , , , ]
  • Inflammatory Disease Models: Recent studies have revealed CAI's anti-inflammatory properties, particularly in cellular and animal models of inflammation. [, , ] Its ability to modulate the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, suggests potential applications in treating inflammatory conditions like rheumatoid arthritis. [, , , , ]
  • Studying Calcium Signaling: As a calcium channel blocker, CAI serves as a valuable tool for investigating the role of calcium signaling in various cellular processes. By perturbing calcium homeostasis, researchers can elucidate the contribution of calcium-dependent pathways in diverse biological functions. [, , ]

Carboxyamidotriazole Orotate (CTO)

Compound Description: Carboxyamidotriazole Orotate (CTO) is the orotate salt form of Carboxyamidotriazole (CAI). [] It exhibits improved oral bioavailability, faster entry into the bloodstream, and higher plasma concentrations compared to CAI, while maintaining a similar elimination half-life. [] This allows for potentially smaller dosages to achieve therapeutic effects. [] CTO demonstrates anti-tumor activity by modulating multiple tyrosine kinase signaling pathways and interacting with the tumor microenvironment. []

Relevance: CTO is a structurally modified form of Carboxyamidotriazole, designed to enhance its pharmacological properties. Research suggests that CTO exhibits similar anti-tumor activity with potentially reduced toxicity compared to Carboxyamidotriazole. []

Temozolomide

Compound Description: Temozolomide is an alkylating agent used in chemotherapy, particularly for glioblastoma and melanoma. [, ] It disrupts DNA replication and induces cell death. [, ]

Relevance: Studies demonstrate a synergistic effect when Temozolomide is combined with Carboxyamidotriazole or CTO in inhibiting tumor growth in glioblastoma, melanoma, and colon cancer models. [, ] This synergy suggests a potential for combination therapy using these compounds.

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite drug used in cancer chemotherapy, often for colorectal cancer. [] It disrupts RNA and DNA synthesis, leading to cell death. []

Relevance: Research shows a synergistic anti-tumor effect when 5-FU is combined with Carboxyamidotriazole or CTO in colon cancer models. [] This suggests a potential for combination therapy, similar to the observed synergy with Temozolomide.

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor used in chemotherapy, targeting tumor cell proliferation and angiogenesis. []

Relevance: Studies indicate that Carboxyamidotriazole synergizes with Sorafenib in combating non-small cell lung cancer by inhibiting NANOG and promoting apoptosis. [] This synergy suggests a potential for combination therapy with Carboxyamidotriazole to enhance Sorafenib's antitumor effects.

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker used primarily for treating hypertension. []

Relevance: Similar to Carboxyamidotriazole, Nifedipine demonstrates selective anti-proliferative effects on cancer cell lines deficient in DNA mismatch repair (MMR). [] This suggests a shared mechanism of action involving calcium channel modulation and its potential role in cancer treatment.

2-Deoxyglucose (2-DG)

Compound Description: 2-Deoxyglucose (2-DG) is a glucose analog that inhibits glycolysis, a key metabolic pathway in cancer cells. []

Relevance: Research indicates that combining Carboxyamidotriazole with 2-DG inhibits pancreatic cancer progression after chemotherapy. [] This combination targets both mitochondrial oxidative metabolism (Carboxyamidotriazole's action) and glycolysis (2-DG's action), leading to energy depletion and enhanced anticancer effects.

YM58483

Compound Description: YM58483 is a potent and selective inhibitor of store-operated calcium entry (SOCE). []

Relevance: Similar to Carboxyamidotriazole, YM58483 inhibits SOCE and sensitizes ovarian carcinoma cells to anti-Bcl-xL strategies. [] This suggests a shared mechanism of action by targeting calcium signaling pathways and highlights the potential of SOCE modulation in cancer treatment.

1-Methyltryptophan (1-MT) and 1-Methyl-D-tryptophan (DMF)

Compound Description: 1-Methyltryptophan (1-MT) and 1-Methyl-D-tryptophan (DMF) are inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). [] IDO1 is an enzyme that catalyzes the degradation of tryptophan, an essential amino acid. []

Relevance: Studies suggest that combining either 1-MT or DMF with Carboxyamidotriazole promotes colorectal cancer cell apoptosis in a tumor cell dormancy-apoptosis oscillation model. [] This finding highlights the potential of combining IDO1 inhibitors with Carboxyamidotriazole to overcome tumor dormancy and enhance therapeutic efficacy.

Properties

CAS Number

99519-84-3

Product Name

Carboxyamidotriazole

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide

Molecular Formula

C17H12Cl3N5O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27)

InChI Key

WNRZHQBJSXRYJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

CAI; RFE-007; NSC-609974; L-651582; RFE007; NSC609974; L651582; RFE 007; NSC 609974; L 651582; Carboxyamidotriazole

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.